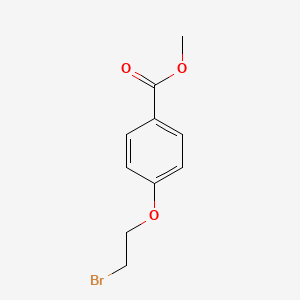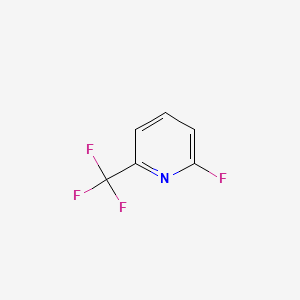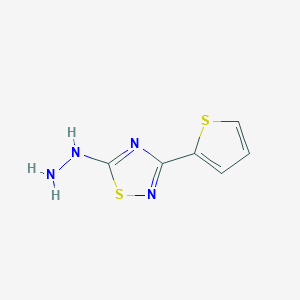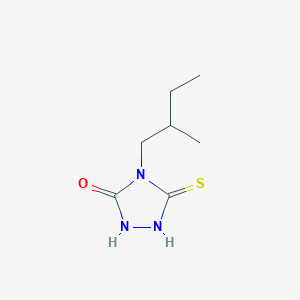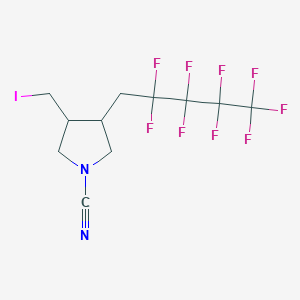
6-(Piperidin-1-yl)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a compound that can be associated with a variety of chemical structures and reactions. It is related to pyrazinecarboxylic acids, which are known to form supramolecular synthons in their crystal structures, as seen in the study of pyrazinic acid and its isomers . The compound is also structurally related to piperidine-substituted pyrazoles, which have been synthesized as novel heterocyclic amino acids . Furthermore, the compound is relevant to the study of spiro-piperidine-pyrazole structures, which have been synthesized through multi-component condensation reactions .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of Ln(III) complexes with pyrazine-2,6-dicarboxylic acid demonstrates the use of non-aqueous solutions to achieve excellent stability and solubility . Another approach involves the cyclooligomerization of dichloropyrazine and benzyl dihydroxybenzoate under microwave irradiation, leading to carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine . Additionally, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by reactions with N-mono-substituted hydrazines .
Molecular Structure Analysis
The molecular structure of compounds related to 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid is characterized by various interactions. X-ray crystallography has revealed the presence of carboxylic acid-pyridine supramolecular synthons, which are crucial for self-assembly in crystal structures . The carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine exhibits different conformations and hydrogen bond interactions depending on the solvent used for crystallization .
Chemical Reactions Analysis
Chemical reactions involving related compounds include the formation of metal-centered luminescence in Ln(III) complexes , and the formation of metal-containing supramolecular complexes through interactions with transition metal ions . The synthesis of spiro-piperidine-pyrazole structures through three-component condensation also highlights the versatility of these compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the Ln(III) complexes with pyrazine-2,6-dicarboxylic acid exhibit efficient metal-centered luminescence due to their photophysical properties . The crystal structures of pyrazinecarboxylic acids demonstrate the importance of hydrogen bonding in determining their supramolecular arrangements . The carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine forms supramolecular polymers and interacts with metal ions to form complexes, indicating its potential for self-assembly and metal coordination .
Scientific Research Applications
Adhesion Molecule Inhibitors
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine were prepared and showed potent inhibitory activity on the upregulation of adhesion molecules such as ICAM-1. These derivatives, particularly ER-49890, exhibited significant oral inhibitory activities against neutrophil migration and leukocyte accumulation in inflammation models, suggesting their potential as therapeutic agents for inflammatory diseases (Kaneko et al., 2004).
Antitubercular Activity
A study on novel fluoroquinolones, including derivatives of pyrazine-2-carboxylic acid, showed promising in vivo activity against Mycobacterium tuberculosis in mice. These compounds, particularly those with substituents at the 4th position of piperazine, exhibited activity comparable to sparfloxacin, highlighting their potential in treating tuberculosis (Shindikar & Viswanathan, 2005).
Hydrogen Bonding and Structural Analysis
Research on the crystal structures of proton-transfer compounds involving piperidine carboxamide and various carboxylic acids revealed detailed hydrogen-bonding patterns. This study provides insights into the utility of piperidine derivatives in generating chemically stable hydrogen-bonded systems, particularly with aromatic carboxylate anions, and their applications in crystal engineering (Smith & Wermuth, 2012).
properties
IUPAC Name |
6-piperidin-1-ylpyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGSQSWSDKCMGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361627 |
Source


|
| Record name | 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidin-1-yl)pyrazine-2-carboxylic acid | |
CAS RN |
40262-68-8 |
Source


|
| Record name | 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

